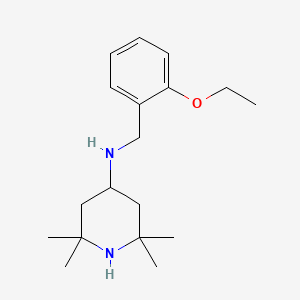

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Übersicht

Beschreibung

The compound "(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine" is a chemical structure that appears to be derived from piperidine-based compounds. Piperidine is a six-membered ring with one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its presence in many biologically active molecules.

Synthesis Analysis

The synthesis of substituted piperidines can be achieved through a method described in the first paper, where 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters are prepared from serine and terminal acetylenes. These esters undergo a Claisen rearrangement when heated with butyl vinyl ether in the presence of Hg(OAc)2 and Et3N, leading to optically pure piperidines with substituents alpha to nitrogen. These piperidine derivatives are versatile intermediates for making a broad range of amines, which could potentially include the target compound .

Molecular Structure Analysis

The molecular structure of "(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine" suggests that it contains a piperidine ring that is tetrasubstituted at the 2,2,6,6-positions, indicating a high degree of steric hindrance around the nitrogen atom. The ethoxy-benzyl moiety attached to the piperidine ring could influence the compound's electronic properties and potentially its reactivity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , the second paper does mention the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine, leading to various substituted pyrimidines . This suggests that ethoxy-containing compounds can participate in nucleophilic substitution reactions, which could be relevant for the synthesis or further chemical transformations of the target compound.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Reactivity and Charge Transfer Mechanisms

The interaction between hindered amines, including tetramethyl piperidines, and triplet-excited benzophenone in argon-saturated acetonitrile solutions reveals significant insights into charge transfer mechanisms. Hindered amines and amino ethers, such as N-methoxy-2,2,6,6-tetramethyl piperidines, demonstrate varying reactivity towards triplet-excited benzophenone, indicating a charge transfer (CT) mechanism operative in amine/benzophenone systems. Tertiary amines were found to be more reactive, producing higher free ion yields compared to secondary amines. This study highlights the intricate dynamics of electron transfer processes between complex organic molecules, contributing to our understanding of photochemical interactions in scientific research (Zhu & Schnabel, 2000).

Synthesis and Elaboration of Piperidine Derivatives

Piperidine derivatives, synthesized from serine and terminal acetylenes through Claisen rearrangement, offer a versatile route to a wide array of substituted piperidines. These compounds serve as key intermediates for further chemical transformations, highlighting their importance in organic synthesis and the development of new pharmaceutical agents. This methodological approach enables the asymmetric synthesis of piperidines with substituents alpha to nitrogen, showcasing the adaptability and utility of piperidine derivatives in scientific research (Acharya & Clive, 2010).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and investigation of new pyridine derivatives, including those incorporating piperidine subunits, have shown variable and modest antimicrobial activities against various strains of bacteria and fungi. These findings underscore the potential of these compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains. The structural diversity and biological activity of these compounds highlight the intersection of organic synthesis and medicinal chemistry in scientific research (Patel, Agravat, & Shaikh, 2011).

Vasodilation Properties

The synthesis of 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and their evaluation for vasodilation properties reveal the therapeutic potential of piperidine derivatives in cardiovascular diseases. These compounds, synthesized through nucleophilic substitution reactions, exhibit considerable vasodilation potency, indicating their potential application in the development of new cardiovascular therapies. This research contributes to the understanding of molecular interactions related to vasodilation and the potential for new drug development (Girgis et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds such as 2-ethoxybenzyl alcohol are used as pharmaceutical intermediates , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s known that 2-ethoxybenzyl alcohol, a related compound, undergoes acetylation with acetic anhydride over zeolite to yield o-acetylated product . This suggests that (2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine might also undergo similar chemical reactions, potentially modifying its interaction with its targets.

Biochemical Pathways

For instance, certain NBOMes, which are N-benzyl-substituted phenethylamines, have been shown to induce rhabdomyolysis, possibly through the up-regulation of 5-HT receptors .

Pharmacokinetics

The related compound 2-ethoxybenzyl alcohol has a boiling point of 263°c to 265°c, a density of 1074 g/mL at 25 °C, and a refractive index of 1532 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds such as nbomes have been shown to cause various symptoms like serotonin syndrome, including tachycardia, hypertension, agitation, hallucinations, seizures, hyperpyrexia, and myoclonus .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of related compounds like 2-Ethoxybenzyl alcohol, which should be stored in cool, dry conditions in a well-sealed container, away from oxidizing agents . Similarly, the action and efficacy of (2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine could also be influenced by environmental factors.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

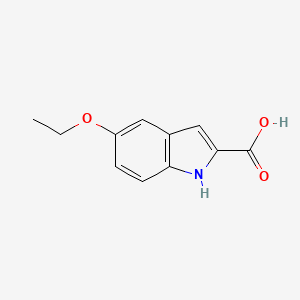

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c1-6-21-16-10-8-7-9-14(16)13-19-15-11-17(2,3)20-18(4,5)12-15/h7-10,15,19-20H,6,11-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBXJAOUMNUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901174776 | |

| Record name | N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | |

CAS RN |

626213-00-1 | |

| Record name | N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Ethoxyphenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)